molecular formula C21H17ClF3NO4 B7740459 3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7740459
M. Wt: 439.8 g/mol
InChI Key: ADJJEQLHBFTACL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H17ClF3NO4 and its molecular weight is 439.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO4/c22-15-4-2-1-3-12(15)17-18(28)13-5-6-16(27)14(11-26-7-9-29-10-8-26)19(13)30-20(17)21(23,24)25/h1-6,27H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJEQLHBFTACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl and morpholinyl groups, contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClF3N2O3C_{22}H_{19}ClF_3N_2O_3, with a molecular weight of 486.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity.

PropertyValue
Molecular FormulaC22H19ClF3N2O3C_{22}H_{19}ClF_3N_2O_3
Molecular Weight486.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The trifluoromethyl group is known to enhance binding affinity through increased hydrophobic interactions and potential halogen bonding with target proteins. This can lead to modulation of enzyme activities, such as inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of chromen-4-one exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. For instance, the compound demonstrated cytotoxic effects against breast cancer MCF-7 cells with an IC50 value indicating moderate potency.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : Inhibition studies revealed that the compound could inhibit COX-2 activity, which is relevant in managing inflammation and pain.
  • Lipoxygenase (LOX) : The presence of the trifluoromethyl group has been linked to enhanced inhibition against LOX enzymes, which play a role in leukotriene biosynthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and morpholine groups significantly affect biological activity. For example, varying the substitution on the phenyl ring alters the potency against cholinesterases and other targets.

Case Studies

  • Cytotoxicity Assay : A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Kinetics : Kinetic assays performed against acetylcholinesterase (AChE) revealed an IC50 value suggesting moderate inhibition, which may have implications for neuroprotective strategies.

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